molecular formula C23H18ClN3O4S B11122348 5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122348
M. Wt: 467.9 g/mol
InChI Key: YIXHFXPXJFOVRU-ZZEZOPTASA-N
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Description

The compound “5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the chlorophenyl and benzofuran groups, and the incorporation of the thiadiazolyl moiety. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives, benzofuran-containing molecules, and thiadiazole-based compounds. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H18ClN3O4S/c1-11-8-15-9-14(6-7-17(15)31-11)20(28)18-19(13-4-3-5-16(24)10-13)27(22(30)21(18)29)23-26-25-12(2)32-23/h3-7,9-11,19,28H,8H2,1-2H3/b20-18-

InChI Key

YIXHFXPXJFOVRU-ZZEZOPTASA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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